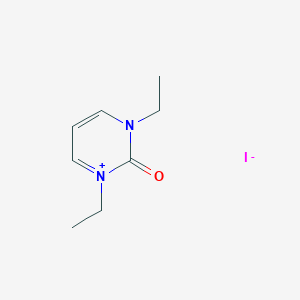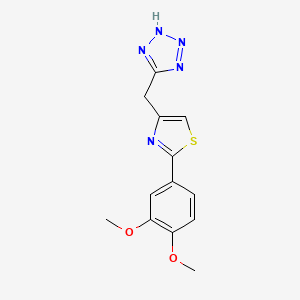
5-Hydroxy-6-nitropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is a heterocyclic organic compound with significant interest in various scientific fields due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- typically involves the nitration of 5-hydroxy-2(1H)-pyridinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-hydroxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-hydroxy-6-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites and modulating biological activities. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone, 5-hydroxy-: Lacks the nitro group, resulting in different reactivity and biological activity.
2(1H)-Pyridinone, 6-nitro-: Lacks the hydroxy group, affecting its chemical properties and applications.
2(1H)-Pyridinone, 5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to distinct chemical behavior.
Uniqueness
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer specific reactivity patterns and potential applications not observed in its analogs. This combination of functional groups makes it a valuable compound for various scientific and industrial purposes.
Propiedades
Número CAS |
54957-72-1 |
|---|---|
Fórmula molecular |
C5H4N2O4 |
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
5-hydroxy-6-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-4(9)6-5(3)7(10)11/h1-2,8H,(H,6,9) |
Clave InChI |
GXQRXSABDATVEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


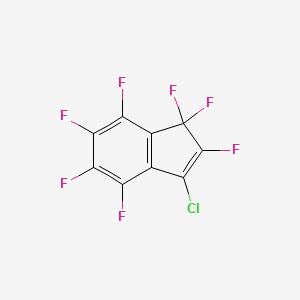
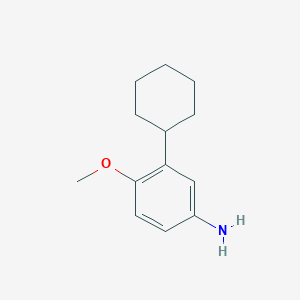

![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)

![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
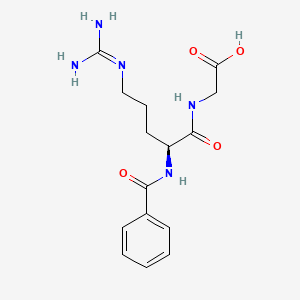
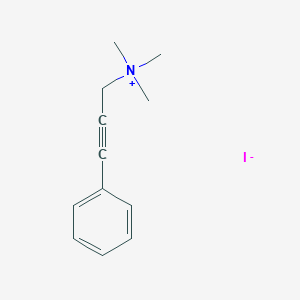

![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
